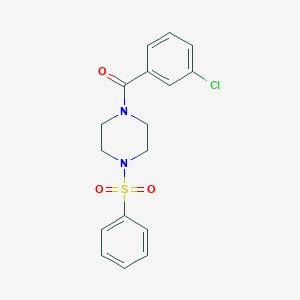
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in various areas of research. In medicinal chemistry, this compound is used as a scaffold for the development of novel drugs targeting various diseases, including cancer, schizophrenia, and depression. In neuroscience, this compound is used as a tool to study the function of neurotransmitter receptors, such as the serotonin receptor. In pharmacology, this compound is used as a reference compound for the evaluation of the pharmacokinetics and pharmacodynamics of new drugs.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor, specifically the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of various psychiatric disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of serotonin and dopamine in the brain, and can also inhibit the reuptake of these neurotransmitters. In vivo studies have shown that this compound can decrease anxiety-like behavior in rodents, and can also enhance the antidepressant-like effects of other drugs. This compound has also been shown to have antitumor activity in vitro, although its mechanism of action in this context is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor, its ease of synthesis, and its well-characterized pharmacology. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research involving 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine. One direction is the development of novel drugs based on the this compound scaffold for the treatment of various diseases. Another direction is the elucidation of the mechanism of action of this compound, particularly its interactions with other neurotransmitter systems. Additionally, further studies are needed to investigate the potential toxicity of this compound and its metabolites, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base, such as triethylamine. The reaction proceeds smoothly at room temperature, and the product is obtained in good yield after purification by column chromatography. The chemical structure of this compound is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propriétés
Formule moléculaire |
C18H18ClFN2O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-5-2-4-15(12-16)18(23)22-9-7-21(8-10-22)13-14-3-1-6-17(20)11-14/h1-6,11-12H,7-10,13H2 |
Clé InChI |
AFEVELWBZQVAEE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)


![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
